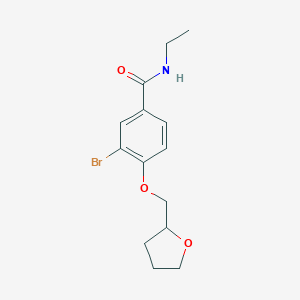
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BTF is a derivative of benzamide and has a bromine atom attached to the 3rd carbon of the benzene ring. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of BTF involves its interaction with specific proteins or enzymes in the body. BTF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, BTF can induce apoptosis in cancer cells and protect neurons from damage. BTF has also been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects in the body. In cancer cells, BTF can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. BTF has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In the brain, BTF can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases. BTF has also been shown to enhance memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BTF has several advantages for lab experiments, including its stability and solubility in organic solvents. BTF is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, BTF has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations. Researchers must also consider the specificity of BTF for its target proteins or enzymes to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for BTF research, including its potential use in combination with other drugs for cancer treatment. BTF could also be studied for its potential use in treating other neurodegenerative diseases such as Huntington's disease. Additionally, researchers could investigate the structure-activity relationship of BTF to develop more potent and selective compounds. Finally, BTF could be studied for its potential use in epigenetic therapy, which involves modifying gene expression to treat diseases.
In conclusion, 3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTF could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of BTF involves the reaction between 3-bromobenzoyl chloride and tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
BTF has been studied for its potential applications in various research fields such as cancer research, neuroscience, and drug discovery. In cancer research, BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis. BTF has also been studied for its potential use as a neuroprotective agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BTF has been used in drug discovery as a lead compound for developing new drugs with improved efficacy and fewer side effects.
Eigenschaften
Produktname |
3-bromo-N-ethyl-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Molekularformel |
C14H18BrNO3 |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
3-bromo-N-ethyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-2-16-14(17)10-5-6-13(12(15)8-10)19-9-11-4-3-7-18-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
IBSRNXGXWRKCRB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
Kanonische SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)

![3-isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268532.png)


![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)

![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)